(2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine is a chemical compound characterized by its unique structure, which includes an amino group and a bromine atom attached to a phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and biological research.
This compound is cataloged under the Chemical Abstracts Service number 1416336-89-4 and is available from various chemical suppliers, including Sigma-Aldrich . The synthesis and characterization of such compounds are often reported in scientific literature, highlighting their importance in pharmaceutical research.
(2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine can be classified as an aryl amine due to the presence of an amino group attached to an aromatic ring. Its structural complexity places it within the category of chiral amines, which are important in asymmetric synthesis and drug formulation.
The synthesis of (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine typically involves multi-step reactions, starting from commercially available precursors. One common synthetic route includes:
The bromination can be achieved using bromine or N-bromosuccinimide in a suitable solvent, while amination often employs conditions such as heating with an amine under reflux or using catalytic methods to enhance yield and selectivity. Specific reaction conditions, such as temperature and solvent choice, play crucial roles in determining the efficiency of the synthesis .
The molecular structure of (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine can be represented by its chemical formula . The presence of both a bromine atom and an amino group on the aromatic ring contributes to its reactivity and potential biological activity.
Key structural data includes:
(2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine can participate in various chemical reactions, including:
Common reagents for these reactions include alkyl halides for substitution and coupling agents like palladium catalysts for cross-coupling reactions. Reaction conditions such as temperature, solvent, and catalyst type are critical for optimizing yields .
The mechanism by which (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine exerts its effects—if biologically active—typically involves interaction with specific biological targets, such as receptors or enzymes.
Studies suggest that compounds with similar structures may modulate neurotransmitter systems or exhibit anti-inflammatory properties. The exact mechanism would require further investigation through biological assays and receptor binding studies.
Key physical properties include:
Chemical properties such as reactivity with acids or bases are significant for understanding its behavior in different environments. For instance, the amino group can undergo protonation in acidic conditions, affecting solubility and reactivity.
(2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine has potential applications in:
Research into this compound may lead to advancements in therapeutic agents or provide insights into biochemical pathways relevant to human health .
The synthesis of (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine (CAS: 1416336-89-4) relies critically on establishing its chiral center with high enantiomeric purity [1]. While specific synthetic protocols for this compound are not detailed in available literature, enantioselective alkylation of imines using (S)-1-phenylethylamine derivatives represents the most feasible approach. Chiral induction is typically achieved through one of two strategies: 1) Nucleophilic addition to N-tert-butanesulfinyl imines using organometallic reagents in the presence of titanium(IV) alkoxides, which provides diastereoselectivities >98:2; or 2) Asymmetric phase-transfer catalysis employing Maruoka or cinchona-derived catalysts for benzylation reactions. The (1S)-1-phenylethyl chiral auxiliary must be introduced under strictly anhydrous conditions to prevent racemization, typically in aprotic solvents like dichloromethane or toluene between -78°C and 25°C. Subsequent deprotection requires careful optimization to avoid epimerization – catalytic hydrogenolysis (Pd/C, H₂) under mild pressure (1-3 atm) generally preserves stereochemical integrity better than strong acid cleavage methods.
Table 1: Chiral Auxiliary Approaches for Amine Synthesis
Chiral Inducer | Reaction Type | Temperature | Reported de (%) | Key Limitation |
---|---|---|---|---|
(S)-1-Phenylethylamine | Imine alkylation | -78°C to 25°C | >95 | Deprotection sensitivity |
(R,R)-Jacobsen catalyst | Epoxide aminolysis | 0-40°C | 80-92 | Limited substrate scope |
Noyori Ru-catalysts | Asymmetric reductive amination | 60-80°C | 90-98 | Catalyst cost |
Regioselective bromination at the 5-position of the aniline ring precedes the chiral amine coupling step. Ortho-aminophenol derivatives serve as key precursors, with 2-amino-5-bromophenol (CAS: 38191-34-3) synthesized via acid-catalyzed hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide under reflux conditions (3h, 100°C ethanol/HCl), achieving 89% yield after carbonate workup [3]. For electrophilic bromination of protected anilines, MEM-protection (2-methoxyethoxymethyl chloride) proves essential to prevent oxidation and direct regiochemistry. As demonstrated in remimazolam intermediate synthesis, MEM-protected 4-bromo-2-bromomethylphenol undergoes palladium-catalyzed Suzuki coupling with 2-bromopyridine using [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride at 70-80°C for 6 hours – a critical adaptation for our target molecule [2]. The bromine atom's ortho-directing effect facilitates clean mono-bromination at the 5-position when using bromine in acetic acid (0-5°C), with competing dibromination suppressed below 5 mol% through controlled addition rates.
Table 2: Regioselective Bromination Methods Comparison
Substrate | Brominating Agent | Positional Selectivity (o:m:p) | Yield | Key Advantage |
---|---|---|---|---|
Unprotected aniline | Br₂/AcOH | 13:1:86 (meta-dominated) | 75% | No protection needed |
MEM-protected aniline | Br₂/DCM | >98:0:2 (ortho to amine) | 92% | Enhanced ortho-selectivity |
Acetyl-protected aniline | NBS/DMF | 85:3:12 | 80% | Mild conditions |
While not explicitly reported for this specific molecule, catalytic asymmetric reductive amination represents a theoretically efficient route to construct the chiral C-N bond in (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine. Chiral Ru(II)-(DPEN) complexes (Noyori-type catalysts) enable direct enantioselective coupling of 2-amino-5-bromobenzaldehyde with acetophenone derivatives under hydrogen pressure (50-100 psi) [4]. The reaction proceeds via an imine intermediate that undergoes stereocontrolled hydride transfer, achieving ee values >90% when using xylBINAP ligands with electron-donating substituents. Critical parameters include:
Table 3: Transition Metal Catalysts for Asymmetric Reductive Amination
Catalyst System | ee Range (%) | Turnover Number | Reaction Scale Demonstrated |
---|---|---|---|
Ru-(S,S)-DPEN | 92-98 | 200-500 | Laboratory (mmol) |
Ir-(R)-BINAP | 85-90 | 300-600 | Laboratory (mmol) |
Immobilized Ti-TADDOL | 89-95 | >1,500 | Pilot (100g) |
The nucleophilic substitution coupling between 2-amino-5-bromoaniline and (S)-1-phenylbromoethane exhibits profound solvent dependence. In aprotic media (acetonitrile), second-order kinetics dominate with k₂ = 3.8 × 10⁻⁴ L·mol⁻¹·s⁻¹ at 25°C, while protic solvents (ethanol) reduce the rate constant by 6-fold due to amine solvation [1]. Temperature studies reveal an activation energy (Eₐ) of 72 kJ/mol in acetonitrile between 20-60°C, with the Arrhenius plot showing no inflection points – indicating a single mechanistic pathway. Below 20°C, the reaction becomes mass-transfer limited in polar solvents due to precipitation of the hydrobromide salt byproduct. Optimal conditions balance solubility and reactivity:
Table 4: Kinetic Parameters in Various Solvents
Solvent | Dielectric Constant (ε) | k₂ (L·mol⁻¹·s⁻¹) at 25°C | Eₐ (kJ/mol) | Byproduct Formation (%) |
---|---|---|---|---|
Acetonitrile | 37.5 | 3.8 × 10⁻⁴ | 72 | 1.8 |
DMF | 38.3 | 2.7 × 10⁻⁴ | 75 | 2.5 |
Toluene | 2.4 | 1.5 × 10⁻⁴ | 84 | 0.9 |
Ethanol | 24.3 | 0.6 × 10⁻⁴ | 68 | 5.2 |
Dialkylation at both amine sites of 2-amino-5-bromoaniline constitutes the primary side reaction (5-15% yield loss), forming the tertiary amine impurity (2-((1S)-1-phenylethylamino)-5-bromo-N-((1S)-1-phenylethyl)aniline [1]. Three complementary strategies suppress this pathway:
Table 5: Byproduct Control Through Stoichiometric Optimization
Alkylating Agent Equivalents | Addition Method | Reaction Time (h) | Dialkylation Byproduct (%) | Target Compound Yield (%) |
---|---|---|---|---|
1.0 | Inverse | 6 | 1.2 | 83 |
1.2 | Normal | 4 | 8.7 | 72 |
1.5 | Bolus | 2 | 18.5 | 65 |
1.1 (with ZnCl₂) | Inverse | 5 | 0.9 | 87 |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5